molecular formula C20H12Cl2N2O2S B11707414 (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11707414
M. Wt: 415.3 g/mol
InChI Key: ZKHFICIRSYCUDS-WQRHYEAKSA-N
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Description

The compound (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and chlorophenyl groups. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan aldehyde and the thiazolidinone intermediate.

    Addition of Chlorophenyl Groups: The chlorophenyl groups can be added via a nucleophilic substitution reaction using chlorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents for treating infections and cancer.

Industry

    Agriculture: It may be used in the development of agrochemicals for protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.

    DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z,5Z)-5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • **(2Z,5Z)-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

    Chlorophenyl Groups: The presence of chlorophenyl groups in (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE enhances its lipophilicity and potential biological activity compared to similar compounds with methoxy or methyl groups.

Biological Activity

(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound belonging to the thiazole family. Its unique structure incorporates a thiazole ring, a chloroaniline group, and a furan moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN3OS, with a molecular weight of approximately 415.3 g/mol. The structural features of the compound are summarized in the following table:

Feature Description
Thiazole Ring Contributes to biological activity
Chloroaniline Group Enhances lipophilicity and potential interactions
Furan Moiety Provides additional reactivity

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for microbial metabolism. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial enzyme functions.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was tested against common pathogens. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The compound also demonstrates promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition.

Research Findings on Anticancer Effects

A detailed investigation into the anticancer effects of related thiazolidinone compounds revealed that those with similar structural characteristics exhibited moderate to strong antiproliferative activity in human leukemia cell lines. Notably, compounds with electron-donating groups at specific positions on the aromatic ring displayed enhanced cytotoxic effects.

Compound Cell Line Tested IC50 Value (µM) Mechanism
5eHL-6015Induces apoptosis
5fK56212DNA intercalation

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : It has potential for intercalating into DNA strands, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest at various stages, leading to increased apoptosis.

Properties

Molecular Formula

C20H12Cl2N2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12Cl2N2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(26-17)11-18-19(25)24-20(27-18)23-16-4-2-1-3-15(16)22/h1-11H,(H,23,24,25)/b18-11-

InChI Key

ZKHFICIRSYCUDS-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)Cl

Origin of Product

United States

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